N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 2-furaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under acidic conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst such as sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfuryl alcohol .
Scientific Research Applications
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2-Furylmethyl)-7H-purin-6-amine: A compound with similar structural features but different biological activity.
4-Chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid: Known for its diuretic properties.
N-(2-Furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide: Studied for its anticancer properties .
Uniqueness
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14ClN3O |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H |
InChI Key |
UIZZRMWGYOQGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.